Purpurin

Overview

Description

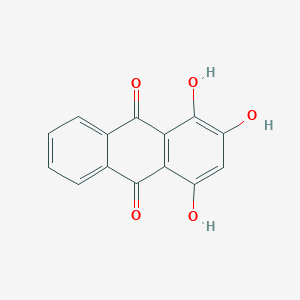

Purpurin, also known as 1,2,4-trihydroxyanthraquinone, is a naturally occurring anthraquinone derivative. It is a red/yellow dye that is formally derived from 9,10-anthraquinone by replacing three hydrogen atoms with hydroxyl groups. This compound is found in the roots of the madder plant (Rubia tinctorum) and has been used historically as a dye for textiles .

Mechanism of Action

Target of Action

Purpurin, a major anthraquinone present in the roots of Rubia cordifolia (madder), is known to activate Nrf2 (Nuclear transcription factor erythroid 2-related factor 2) . Nrf2 is a key regulator of antioxidant response element (ARE)-driven cytoprotective protein expression. The activation of Nrf2 signaling plays a crucial role in preventing cells from oxidative stress.

Mode of Action

This compound interacts with its target, Nrf2, leading to the activation of EpRE (electrophile responsive element) mediated gene expression . This interaction results in an increase in the cell’s defense mechanism against oxidative stress. The balance between the electrophilicity or pro-oxidant activity of this compound underlies the Nrf2 induction .

Biochemical Pathways

This compound affects the PI3K/AKT signaling pathway, which is associated with cell proliferation and apoptosis . It inhibits the phosphorylated PI3K/AKT molecules mediated cyclin-D1 and PCNA, thereby inducing apoptosis . This is observed by the increased proapoptotic mediators Bax, cleaved PARP, cytochrome-c, caspase-9, and caspase-3, and decreased Bcl-2 expression .

Pharmacokinetics

A specific, simple, sensitive Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous determination and pharmacokinetic study of this compound . After oral administration of 0.82 g/kg of Rubia cordifolia extract, the maximum plasma concentrations (Cmax) were 70.10 ± 11.78 ng/mL for this compound . The time for maximal concentration (Tmax) was 1.61 ± 0.24 h for this compound .

Result of Action

This compound has been shown to induce apoptosis in cancer cells, such as A549 lung cancer cells . It also causes DNA base damage possibly mediated by Cu (I)/Cu (II) redox cycle both with and without ROS generation . This DNA damage is likely to play an important role in its carcinogenicity .

Action Environment

Environmental factors, including geographical, soil, and climatic conditions, can influence the content of this compound in Rubia cordifolia . For instance, higher temperature and shorter sunshine duration facilitate the synthesis of this compound . Additionally, the efficiency of intracellular Nrf2 activation by this compound will depend on their pKa and level of deprotonation at the intracellular pH, the oxidation potential of their deprotonated form, and the intracellular GSH levels .

Biochemical Analysis

Biochemical Properties

Purpurin exhibits high pH-sensitive behavior, with a pKa of 4.6 . It has been used as a pH-sensitive probe to detect the pH of solutions and the intracellular pH of mammalian and bacterial cells . The protonation of the phenolic hydroxyl group under acidic conditions has been indicated by 1H NMR and FTIR studies .

Cellular Effects

This compound has been shown to be well-tolerated by HeLa cells, indicating its potential for use in various cellular processes . It has been used to detect pH fluctuations in living cells under various physiological conditions such as apoptosis . It has also been used for the visualization of bacteria under acidic conditions .

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily based on its pH-sensitive behavior. It undergoes protonation under acidic conditions, leading to a hypsochromic shift in the absorption and fluorescence spectra relative to that of basic conditions . This property allows this compound to interact with various biomolecules and exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The stability of this compound and its long-term effects on cellular function have been observed in laboratory settings. It has been found to exhibit high stability and low analyte interference

Metabolic Pathways

Its pH-sensitive behavior suggests that it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are likely influenced by its pH-sensitive properties. It may interact with various transporters or binding proteins, affecting its localization or accumulation

Subcellular Localization

The subcellular localization of this compound is likely influenced by its pH-sensitive properties. It may be directed to specific compartments or organelles based on pH conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Purpurin can be synthesized from alizarin (1,2-dihydroxyanthraquinone) through a bromination reaction followed by hydrolysis. The process involves the bromination of alizarin to form 1,2-dibromo-3-hydroxyanthraquinone, which is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the roots of the madder plant. The roots are processed to isolate the glycosides of the dyes, which are then hydrolyzed to release this compound and other anthraquinones .

Chemical Reactions Analysis

Types of Reactions

Purpurin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: This compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products Formed

Oxidation: Formation of different quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of acetylated derivatives.

Scientific Research Applications

Purpurin has a wide range of scientific research applications:

Comparison with Similar Compounds

Purpurin is often compared with other anthraquinone derivatives such as alizarin and anthraquinone:

Alizarin: Similar to this compound but has two hydroxyl groups instead of three.

Anthraquinone: The parent compound of this compound and alizarin.

List of Similar Compounds

- Alizarin (1,2-dihydroxyanthraquinone)

- Anthraquinone (9,10-anthraquinone)

- Carminic acid

- Kermesic acid

Biological Activity

Purpurin, a natural anthraquinone derived from the roots of Rubia cordifolia, has garnered attention for its multifaceted biological activities, including anticancer, antimicrobial, antioxidant, and neuromodulatory effects. This article delves into the various aspects of this compound's biological activity, supported by case studies and research findings.

1. Overview of this compound

This compound is primarily recognized for its historical use as a red dye. However, recent studies have illuminated its potential therapeutic applications due to its ability to modulate various biological processes. The compound exhibits significant antioxidant properties, which are crucial for its pharmacological effects.

2. Anticancer Activity

This compound has shown promise in cancer therapy through several mechanisms:

- Photosensitization : this compound can be activated by light to generate reactive oxygen species (ROS), leading to apoptosis in cancer cells. This property is leveraged in photodynamic therapy (PDT) where this compound acts as a photosensitizer, effectively targeting tumor cells while sparing normal tissues .

- Inhibition of Cell Proliferation : Studies indicate that this compound inhibits the proliferation of various cancer cell lines by disrupting critical cellular processes. For instance, it was found to inhibit the assembly of FtsZ, a protein essential for bacterial cytokinesis, suggesting potential pathways for targeting cancer cells as well .

Table 1: Summary of Anticancer Mechanisms

3. Antimicrobial Activity

This compound demonstrates significant antibacterial properties:

- Mechanism of Action : It inhibits bacterial growth in a concentration-dependent manner and induces filamentation in bacterial cells. This effect is attributed to its interaction with the FtsZ protein, disrupting its assembly and function .

- Potential Applications : Given the rising antibiotic resistance, this compound's ability to target bacterial cytokinesis presents an exciting avenue for developing new antibacterial agents .

4. Antioxidant and Anti-inflammatory Effects

The antioxidant properties of this compound play a crucial role in its therapeutic potential:

- Oxidative Stress Reduction : this compound mitigates oxidative stress by scavenging free radicals, which is fundamental in treating conditions associated with inflammation and cellular damage .

- Adjuvant-Induced Arthritis Model : In animal studies, this compound has shown efficacy in reducing inflammation and modulating immune responses, highlighting its potential in treating inflammatory diseases .

5. Neuromodulatory Effects

Recent research indicates that this compound can cross the blood-brain barrier:

- Neuroprotective Properties : this compound exhibits antidepressant and anti-Alzheimer effects by modulating neurotransmitter systems and reducing neuroinflammation .

- Case Studies : Animal models have demonstrated improvements in cognitive function following this compound treatment, suggesting its utility in neurodegenerative disorders .

6. Conclusion

This compound represents a promising compound with diverse biological activities that could be harnessed for therapeutic applications. Its multifaceted mechanisms—ranging from anticancer and antimicrobial effects to antioxidant and neuromodulatory properties—underscore the need for further research to fully elucidate its potential.

Properties

IUPAC Name |

1,2,4-trihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQQADTFFCFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021214 | |

| Record name | Purpurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange or red solid; [Merck Index] Dark brown powder; [Aldrich MSDS] | |

| Record name | 1,2,4-Trihydroxy-9,10-anthracenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81-54-9 | |

| Record name | Purpurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purpurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PURPURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purpurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PURPURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1GT81LS6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.